tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a fluoro-nitrophenoxy moiety, and a carboxylate ester
Preparation Methods
The synthesis of tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the fluoro-nitrophenoxy moiety: This step involves nucleophilic substitution reactions where the piperidine ring is reacted with a fluoro-nitrophenoxy precursor.
Formation of the carboxylate ester: This final step involves esterification reactions using carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenoxy moiety, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenoxy moiety is believed to play a key role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: This compound is used as an intermediate in the preparation of PARP inhibitors.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a PARP inhibitor used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro-nitrophenoxy moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(18)15(14)20(22)23/h4-6,12H,7-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGFFUZCOWNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122296 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-27-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(3-fluoro-2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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